molecular formula C20H25N3O4 B6049859 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

1-[(2,3-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

Cat. No.: B6049859
M. Wt: 371.4 g/mol
InChI Key: DYMMILBRMHARMV-UHFFFAOYSA-N
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Description

1-[(2,3-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the piperazine family This compound is characterized by the presence of two aromatic rings substituted with methoxy and nitro groups, connected via a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine typically involves the reaction of 1-(2,3-dimethoxybenzyl)piperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

1-[(2,3-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
  • 1-Methyl-4-(4-nitrophenyl)piperazine

Comparison: 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is unique due to the presence of both methoxy and nitro groups on its aromatic rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-26-19-5-3-4-17(20(19)27-2)15-22-12-10-21(11-13-22)14-16-6-8-18(9-7-16)23(24)25/h3-9H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMMILBRMHARMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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